molecular formula C27H41ClN2 B8811644 1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride

1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride

Cat. No. B8811644
M. Wt: 429.1 g/mol
InChI Key: NREOZXRFNFCTHM-UHFFFAOYSA-N
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Patent
US08211820B2

Procedure details

Using a THF solution of 2-thienylmagnesium bromide (3.00 mL, 1.00 M, 3.0 mmol) and 2-bromopyridine (316.0 mg, 2.0 mmol), CoF2.4H2O (20.3 mg, 0.12 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (102.3 mg, 0.24 mmol) as starting materials, the reaction was performed at a scale of 2.0 mmol at 80° C. for 24 hours in the same manner as in Example 23. After performing silica gel column chromatography (ethyl acetate=5% in hexane), the above compound was obtained as a yellow solid (0.303 g, yield=94%, purity=>98% (GC analysis)).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-thienylmagnesium bromide
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
316 mg
Type
reactant
Reaction Step Three
[Compound]
Name
CoF2.4H2O
Quantity
20.3 mg
Type
reactant
Reaction Step Four
Quantity
102.3 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1COCC1.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[Mg]Br.Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[Cl-].C(C1C=CC=C(C(C)C)C=1[NH+]1CCN(C2C(C(C)C)=CC=CC=2C(C)C)C1)(C)C>CCCCCC.C(OCC)(=O)C>[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:18]1[CH:17]=[CH:16][N:15]=[CH:14][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
2-thienylmagnesium bromide
Quantity
3 mL
Type
reactant
Smiles
S1C(=CC=C1)[Mg]Br
Step Three
Name
Quantity
316 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Four
Name
CoF2.4H2O
Quantity
20.3 mg
Type
reactant
Smiles
Step Five
Name
Quantity
102.3 mg
Type
reactant
Smiles
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[NH+]1CN(CC1)C1=C(C=CC=C1C(C)C)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained as a yellow solid (0.303 g, yield=94%, purity=>98% (GC analysis))

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
S1C(=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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